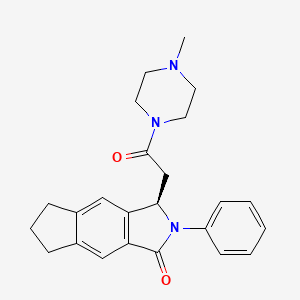

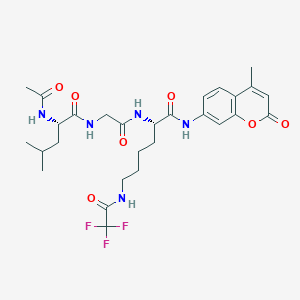

(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide

Übersicht

Beschreibung

HDAC-IN-6 is an HDAC inhibitor, targeting HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Erkrankungen

(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide hat sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer, Parkinson und Huntington erwiesen. Es wirkt, indem es die Acetylierung von α-Tubulin erhöht und den axonalen Transport verbessert, der bei diesen Krankheiten oft beeinträchtigt ist . Zusätzlich ist die Rolle von HDAC6 bei der Degradation von Proteinaggregaten ein vielversprechender Ansatz, um die Regulation seiner Aktivität bei verschiedenen neurodegenerativen Erkrankungen zu verstehen .

Krebstherapie

HDAC-Inhibitoren wie this compound werden effektiv zur Behandlung von Krebs eingesetzt, da sie die Gentranskription regulieren und die Zellproliferation, Differenzierung, Migration und den Zelltod beeinflussen können . Das strukturelle Verständnis der katalytischen Domänen von HDAC6 hat das strukturbasierte Design von Medikamenten für die Krebstherapie vorangetrieben .

Epigenetische Regulation

This compound spielt eine bedeutende Rolle als epigenetischer Regulator, indem es die Histon-Deacetylierung moduliert. Dies ist besonders wichtig bei Krankheiten, bei denen die epigenetische Umgestaltung durch Histonacetylierung eine Schlüsselrolle spielt, wie z. B. in bestimmten Hirnarealen, die von neurodegenerativen Erkrankungen betroffen sind .

Autoimmune Erkrankungen

Das therapeutische Potenzial von this compound erstreckt sich auf die Behandlung von Autoimmunerkrankungen. Seine selektiven Inhibitionseigenschaften ermöglichen eine effektive Behandlung ohne signifikante toxische Wirkungen .

Degradation von Proteinaggregaten

HDAC-IN-6 fördert die Bildung von Proteinaggregat/Mikrotubuli-Komplexen, die für den Abbauprozess von Proteinaggregaten, die charakteristisch für verschiedene neurodegenerative Erkrankungen sind, entscheidend sind .

Bildgebung und Diagnostik

HDAC-IN-6 kann in nicht-invasiven Bildgebungstechniken wie der Positronen-Emissions-Tomographie (PET) eingesetzt werden, um seine Rolle bei neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit zu untersuchen .

Wirkmechanismus

Target of Action

HDAC-IN-6, also known as “(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide”, is a histone deacetylase (HDAC) inhibitor . It primarily targets HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9 . HDACs are enzymes that remove acetyl groups from lysine residues of histones and non-histone proteins, regulating the process of transcription by binding to transcription factors and controlling fundamental cellular processes such as cellular proliferation, differentiation, and development .

Mode of Action

HDAC-IN-6 interacts with its targets by inhibiting the deacetylation activity of HDACs . This inhibition leads to an increase in acetylation levels, which changes the transcriptional state of cells towards hyperacetylation . In neurodegenerative diseases, the histone acetylation homeostasis is significantly compromised, shifting towards hypoacetylation. The histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions .

Biochemical Pathways

HDAC-IN-6 affects several biochemical pathways. It targets non-histone substrates such as α-tubulin, cortactin, and heat shock protein 90 (HSP90), regulating cell proliferation, metastasis, invasion, and mitosis in tumors . HDAC6 also upregulates several critical factors in the immune system . Furthermore, HDAC-IN-6 has been found to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Pharmacokinetics

These inhibitors are being developed and investigated for use in arrays of immune-related diseases, making them promising therapeutic candidates .

Result of Action

The inhibition of HDACs by HDAC-IN-6 induces alterations in gene expression, ultimately leading to various effects. For instance, it has been shown to lead to anti-angiogenic effects in endothelial cells . In neurodegenerative diseases, the histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions . Furthermore, HDAC-IN-6 has been found to tip the balance in favor of the generation of tolerance-related immune cells, protect against oxidative stress–induced damage, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Action Environment

The action of HDAC-IN-6 can be influenced by various environmental factors. For instance, in the context of renal transplantation, HDAC6 expression and activity have been shown to be increased in kidney disease Therefore, the environment in which HDAC-IN-6 operates can influence its action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

HDAC-IN-6 interacts with HDAC6, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . This interaction allows HDAC-IN-6 to inhibit the deacetylase activity of HDAC6 .

Cellular Effects

HDAC-IN-6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, HDAC6 encourages cell motility and catalyzes α-tubulin deacetylation . HDAC-IN-6, by inhibiting HDAC6, can potentially suppress these effects .

Molecular Mechanism

HDAC-IN-6 exerts its effects at the molecular level by binding to HDAC6 and inhibiting its deacetylase activity . This inhibition can lead to changes in gene expression and affect the function of proteins that are substrates of HDAC6 .

Metabolic Pathways

HDAC-IN-6 is involved in the metabolic pathways that HDAC6 participates in. HDAC6 is known to interact with various enzymes and cofactors

Transport and Distribution

It could potentially interact with transporters or binding proteins that HDAC6 interacts with .

Subcellular Localization

It could potentially be directed to specific compartments or organelles that HDAC6 localizes to .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F3N5O7/c1-15(2)11-21(34-17(4)37)25(40)33-14-23(38)36-20(7-5-6-10-32-27(42)28(29,30)31)26(41)35-18-8-9-19-16(3)12-24(39)43-22(19)13-18/h8-9,12-13,15,20-21H,5-7,10-11,14H2,1-4H3,(H,32,42)(H,33,40)(H,34,37)(H,35,41)(H,36,38)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMCTLCPQSJJAP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434774 | |

| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026295-98-6 | |

| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide?

A1: While the provided research papers do not specifically investigate this compound, they suggest that structurally similar compounds act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. [] Therefore, it is plausible that this compound may also target HDACs.

Q2: How does HDAC inhibition influence gene expression?

A2: HDAC inhibitors prevent the removal of acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased accessibility of transcription factors to DNA and promoting gene expression. []

Q3: Which specific HDAC isoforms have been linked to the anti-cancer effects of HDAC inhibitors?

A3: Research suggests that HDACs 1, 2, 3, and 8 (Class I) and HDACs 4, 6, and 7 (Class II) play roles in tumor cell cycling, proliferation, and angiogenesis, making them potential targets for cancer therapy. [, , ]

Q4: Can you elaborate on the role of HDAC6 in angiogenesis?

A4: Studies have shown that HDAC6 influences the protein stability of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. Inhibition of HDAC6 can lead to a decrease in VEGFR-2 expression, thereby interfering with angiogenesis. []

Q5: How does the concept of "epigenetic modulation" relate to HDAC inhibition in cancer therapy?

A5: Epigenetic modifications, like histone acetylation, influence gene expression without altering the underlying DNA sequence. HDAC inhibitors can reverse aberrant epigenetic changes that contribute to cancer development, potentially restoring normal gene expression patterns. []

Q6: How does the structure of HDAC inhibitors relate to their activity and selectivity?

A6: HDAC inhibitors typically share common structural features: a zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the HDAC active site, a linker region that mimics the histone tail, and a surface recognition domain that interacts with the enzyme's outer surface. Modifications to these regions can influence potency, isoform selectivity, and pharmacological properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)